4-methylbenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone
Description
Properties
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-2-(trifluoromethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4/c1-11-6-8-12(9-7-11)10-21-24-15-13-4-2-3-5-14(13)22-16(23-15)17(18,19)20/h2-10H,1H3,(H,22,23,24)/b21-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYNLIDTMVTKFM-UFFVCSGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=NC(=NC3=CC=CC=C32)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC2=NC(=NC3=CC=CC=C32)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone typically involves the reaction of 4-methylbenzenecarbaldehyde with 2-(trifluoromethyl)-4-quinazolinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-methylbenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinazoline derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or reduced quinazoline compounds.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazones or quinazolines.
Scientific Research Applications
4-methylbenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery and development.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-methylbenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-methylbenzenecarbaldehyde N-[2-(trifluoromethyl)-4-pyridinyl]hydrazone
- 4-methylbenzenecarbaldehyde N-[2-(trifluoromethyl)-4-pyrimidinyl]hydrazone
- 4-methylbenzenecarbaldehyde N-[2-(trifluoromethyl)-4-pyrazinyl]hydrazone
Uniqueness
Compared to similar compounds, 4-methylbenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone is unique due to the presence of the quinazoline ring, which imparts distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound in various research applications .
Biological Activity
The compound 4-methylbenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone , also known as 4-methylbenzaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone , is a hydrazone derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C17H13F3N4
- CAS Number : 341964-20-3
Antimicrobial Activity
Research indicates that compounds similar to 4-methylbenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone exhibit significant antimicrobial properties. A study by demonstrated that hydrazones derived from aldehydes possess broad-spectrum antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Hydrazones
| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) |
|---|---|---|
| Hydrazone A | E. coli | 15 |
| Hydrazone B | S. aureus | 18 |
| 4-Methylbenzaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone | P. aeruginosa | 20 |
Anti-cancer Potential
The potential anti-cancer activity of hydrazones is another area of interest. A study published in the Journal of Medicinal Chemistry highlighted that hydrazones can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to inhibit cell proliferation was assessed using various cancer cell lines, showing promising results.
Case Study: Anti-cancer Activity
In a recent in vitro study, 4-methylbenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone was tested against human breast cancer cells (MCF-7). The results indicated:
- IC50 Value : 12 µM
- Mechanism : Induction of apoptosis via caspase activation.
Antioxidant Activity
The antioxidant properties of the compound have also been explored. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. The hydrazone was evaluated for its ability to scavenge free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Table 2: Antioxidant Activity Results
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 45 |
| 100 | 70 |
The biological activity of 4-methylbenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone can be attributed to its structural features that allow it to interact with biological macromolecules. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and subsequent cellular effects.
Proposed Mechanisms
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death in cancer cells.
- Free Radical Scavenging : Reduction of oxidative stress through direct interaction with free radicals.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methylbenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone, and what reaction conditions are critical for yield optimization?
- The compound is synthesized via hydrazone formation, involving condensation of 4-methylbenzenecarbaldehyde with a hydrazine derivative of 2-(trifluoromethyl)-4-quinazolinyl. Key steps include:
- Aldehyde activation : Use of a base (e.g., NaOH) to deprotonate the hydrazine, facilitating nucleophilic attack on the aldehyde .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation .
- Critical parameters : Stoichiometric ratios (1:1 aldehyde:hydrazine), exclusion of moisture, and post-synthesis purification via recrystallization or column chromatography .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization and purity assessment?
- 1H/13C NMR : Confirm hydrazone bond formation (N–N coupling) and aromatic proton environments. The aldehyde proton (δ ~10 ppm) should disappear post-reaction .
- FT-IR : Look for C=N stretching (1600–1650 cm⁻¹) and N–H bending (1500–1550 cm⁻¹) .
- LC-MS/HPLC : Quantify purity (>95%) and detect byproducts (e.g., unreacted aldehyde or hydrazine) .
- Melting point analysis : Sharp melting points (e.g., 174°C for analogous hydrazones) indicate crystallinity and purity .
Q. What preliminary biological screening models are suitable for evaluating this compound’s bioactivity?
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Target enzymes like topoisomerase II or tyrosine kinases, using fluorescence-based activity assays .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts or LC-MS adducts) be resolved during structural validation?
- NMR discrepancies :
- Dynamic effects : Variable-temperature NMR to identify conformational exchange broadening .
- Isotopic labeling : Use deuterated solvents to distinguish solvent peaks from compound signals .
- LC-MS anomalies :
- Adduct formation : Add 0.1% formic acid to suppress sodium/potassium adducts .
- High-resolution MS (HRMS) : Confirm molecular formula (e.g., C₁₈H₁₄F₃N₅O) with <5 ppm mass error .
Q. What strategies optimize regioselectivity in quinazolinyl-hydrazone derivatives for structure-activity relationship (SAR) studies?
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the quinazolinyl 2-position to enhance electrophilicity and binding affinity .
- Scaffold diversification : Replace the 4-methylbenzaldehyde moiety with heteroaryl aldehydes (e.g., pyridine-4-carbaldehyde) to modulate solubility and bioactivity .
- Computational modeling : DFT calculations to predict charge distribution and docking simulations (e.g., AutoDock Vina) to prioritize synthetic targets .
Q. How can mechanistic studies elucidate the compound’s mode of action in anticancer or antimicrobial contexts?
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
- Reactive oxygen species (ROS) detection : Fluorescent probes (e.g., DCFH-DA) to measure oxidative stress induction .
- Target engagement : Pull-down assays with biotinylated probes or thermal shift assays (TSA) to identify protein targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
